

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid chemical properties

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Compound of Interest

Compound Name: (4-(Thiomorpholinosulfonyl)phenyl)boronic acid

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An In-Depth Technical Guide to **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid**:
Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist Foreword: The Emerging Role of Sulfonated Arylboronic Acids in Medicinal Chemistry

The boronic acid functional group has undergone a remarkable transition from a synthetic curiosity to a cornerstone of modern medicinal chemistry.^[1] This evolution is largely attributed to its unique ability to form reversible covalent bonds with diols, a feature masterfully exploited in the design of enzyme inhibitors and sensors.^[1] Among the diverse landscape of arylboronic acids, those bearing sulfonamide moieties represent a particularly intriguing class of compounds. The sulfonamide group, a well-established pharmacophore in its own right, imparts favorable physicochemical properties, including improved solubility and the potential for strong, directed interactions with biological targets.

This guide provides a comprehensive technical overview of a specific and promising building block: **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid**. We will delve into its chemical and physical properties, explore its synthesis and reactivity with a focus on practical applications, and discuss its potential in the context of contemporary drug discovery programs. The insights

presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Core Chemical and Physical Properties

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid is a white to off-white solid at room temperature. Its structure features a phenylboronic acid core substituted at the para position with a thiomorpholinosulfonyl group. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.

Physicochemical Data Summary

The following table summarizes the key computed and experimentally-derived (where available) properties of **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid**.

Property	Value	Source
IUPAC Name	(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid	PubChem[2]
CAS Number	871329-69-0	PubChem[2]
Molecular Formula	C ₁₀ H ₁₄ BNO ₄ S ₂	PubChem[2]
Molecular Weight	287.2 g/mol	PubChem[2]
Appearance	White to light yellow crystalline powder (expected)	General knowledge[3]
Solubility	Soluble in most polar organic solvents; poorly soluble in non-polar solvents like hexanes.[4] Expected to have moderate aqueous solubility due to the polar sulfonamide and boronic acid groups.	General knowledge[5][6]
Acidity (pKa)	The pKa of phenylboronic acid is approximately 8.83.[4] The electron-withdrawing nature of the para-sulfonyl group is expected to lower the pKa of the boronic acid, making it more acidic.	General knowledge[7]
Melting Point	Not explicitly reported. Phenylboronic acid melts at 216-219 °C.[3] Substituted phenylboronic acids can have significantly different melting points.	General knowledge

Structural and Electronic Considerations

The key structural features of **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** are the planar phenyl ring, the sp^2 -hybridized boron atom with its vacant p-orbital, and the tetrahedral geometry of the sulfur atom in the sulfonamide group. The thiomorpholine ring typically adopts a chair conformation.

The para-sulfonyl group is strongly electron-withdrawing, which has several important consequences:

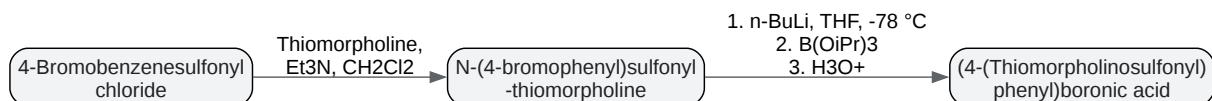
- Increased Lewis Acidity of Boron: The electron-withdrawing effect of the sulfonyl group enhances the Lewis acidity of the boron atom, which can influence its reactivity in coupling reactions and its binding affinity for diols.
- Lowered pKa of the Boronic Acid: By withdrawing electron density from the phenyl ring, the sulfonyl group stabilizes the boronate anion, making the boronic acid more acidic compared to unsubstituted phenylboronic acid.^[7]
- Modified Reactivity in Cross-Coupling Reactions: The electronic nature of the substituent can affect the rates of oxidative addition and transmetalation in palladium-catalyzed cross-coupling reactions.

Synthesis and Purification

While a specific, detailed synthesis for **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** is not extensively documented in readily available literature, a robust synthetic route can be proposed based on established methodologies for the preparation of similar sulfonamide-substituted phenylboronic acids.^[8] The most common approach involves the borylation of a suitable aryl halide precursor.

Proposed Synthetic Pathway

A logical and experimentally sound approach to synthesize **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** is a two-step process starting from 4-bromobenzenesulfonyl chloride.



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Caption: Proposed synthesis of **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-bromophenyl)sulfonyl-thiomorpholine

- To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
- Slowly add thiomorpholine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield N-(4-bromophenyl)sulfonyl-thiomorpholine.

Step 2: Synthesis of **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid**

- Dissolve N-(4-bromophenyl)sulfonyl-thiomorpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C.

- Stir the mixture at -78 °C for 1 hour.
- Add triisopropyl borate (1.5 eq) dropwise at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
- Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to afford **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid**.^[9]

Note on Purification and Stability: Arylboronic acids can exist in equilibrium with their cyclic anhydrides (boroxines).^[9] Recrystallization from water is often effective for breaking down the boroxine and obtaining the pure boronic acid. It is crucial to thoroughly dry the final product.

Reactivity and Applications in Synthesis

The primary utility of **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** in synthetic chemistry lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.^{[10][11][12]}

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.^{[10][12]}

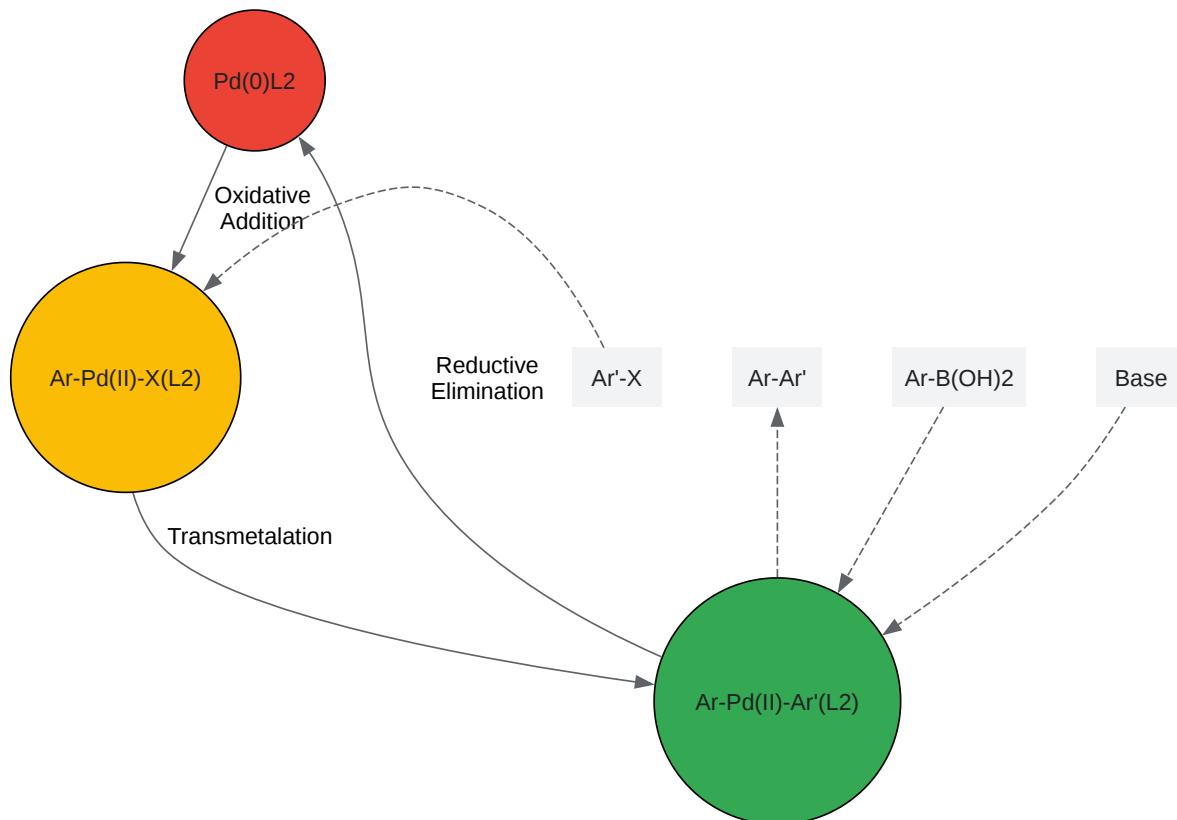
General Reaction Scheme:



- Ar-B(OH)₂: **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid**
- Ar'-X: An aryl or heteroaryl halide (I, Br, Cl) or triflate
- Catalyst: Typically a Pd(0) complex (e.g., Pd(PPh₃)₄) or a Pd(II) precursor that is reduced *in situ*.
- Base: Required to activate the boronic acid (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄).

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: The active $\text{Pd}(0)$ catalyst inserts into the $\text{Ar}'\text{-X}$ bond, forming a $\text{Pd}(\text{II})$ complex.
- Transmetalation: The organic group from the boronic acid (Ar) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to

form a more nucleophilic boronate species.

- Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.

The thiomorpholinosulfonyl group is generally stable under Suzuki-Miyaura coupling conditions, making this building block highly versatile for the synthesis of complex molecules.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids into drug candidates has gained significant traction, with several FDA-approved drugs, such as bortezomib (Velcade) and ixazomib (Ninlaro), validating their therapeutic potential.^{[1][13]} **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** is a valuable building block in this arena for several reasons:

- Scaffold for Library Synthesis: It serves as a versatile scaffold for generating libraries of biaryl compounds for high-throughput screening. The Suzuki-Miyaura coupling allows for the rapid and efficient introduction of diverse aryl and heteroaryl substituents.
- Modulation of Physicochemical Properties: The thiomorpholinosulfonyl group can improve the pharmacokinetic profile of a drug candidate. The sulfonamide can act as a hydrogen bond acceptor, and the overall polarity of the group can enhance aqueous solubility.
- Bioisosteric Replacement: The sulfonylphenylboronic acid moiety can be used as a bioisostere for other functional groups, such as carboxylic acids, to modulate binding interactions and improve metabolic stability.
- Potential for Covalent Inhibition: The boronic acid group can act as a "warhead" for covalent inhibition of enzymes, particularly serine proteases, by forming a reversible covalent bond with a catalytic serine residue.

The combination of a proven pharmacophore (sulfonamide) with a versatile reactive handle (boronic acid) makes **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** a highly attractive building block for the discovery of new therapeutics.^[14]

Safety and Handling

As with all laboratory chemicals, **(4-(Thiomorpholinosulfonyl)phenyl)boronic acid** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a highly reactive boronic acid handle and a drug-like thiomorpholinosulfonyl group provides a powerful tool for the construction of complex molecular architectures with therapeutic potential. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for its effective application in the pursuit of novel therapeutics.

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